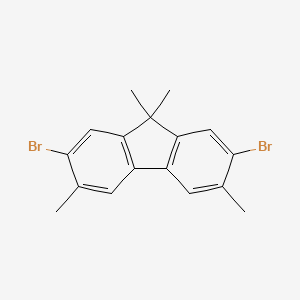![molecular formula C38H70S2Sn2 B8262711 (4,4'-Didodecyl-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B8262711.png)
(4,4'-Didodecyl-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
概要
説明
(4,4’-Didodecyl-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is a compound that belongs to the class of organotin compounds. It is characterized by the presence of two trimethylstannane groups attached to a bithiophene core, which is further substituted with didodecyl chains.
準備方法
The synthesis of (4,4’-Didodecyl-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves a multi-step process. One common synthetic route starts with the preparation of 5,5’-dibromo-4,4’-didodecyl-2,2’-bithiophene. This intermediate is then subjected to a Stille coupling reaction with trimethyltin chloride in the presence of a palladium catalyst to yield the desired product . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the organotin reagents.
化学反応の分析
(4,4’-Didodecyl-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Oxidation and Reduction: The bithiophene core can undergo oxidation and reduction reactions, which can alter its electronic properties. Oxidizing agents such as iodine or reducing agents like sodium borohydride can be used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille or Suzuki coupling, to form larger conjugated systems.
科学的研究の応用
(4,4’-Didodecyl-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Electronics: It is used in the synthesis of semiconductive polymers for OPVs and OFETs.
Material Science: The compound is employed in the development of new materials with tailored electronic properties. Its ability to form conjugated systems makes it valuable for creating materials with specific optoelectronic characteristics.
Chemical Sensors: Due to its sensitivity to changes in the environment, it can be used in the design of chemical sensors for detecting various analytes.
作用機序
The mechanism by which (4,4’-Didodecyl-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) exerts its effects is primarily related to its electronic structure. The bithiophene core provides a conjugated system that facilitates charge transport, while the didodecyl chains enhance solubility and processability. The trimethylstannane groups can participate in further functionalization, allowing for the tuning of the compound’s electronic properties .
類似化合物との比較
Similar compounds to (4,4’-Didodecyl-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) include:
5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene: This compound is a precursor in the synthesis of the target compound and shares a similar bithiophene core.
2,5-Bis(trimethylstannyl)thiophene: Another organotin compound used in the synthesis of semiconductive polymers.
4,4’-Didodecyl-2,2’-bithiophene: Lacks the trimethylstannane groups but has a similar bithiophene core and didodecyl chains.
The uniqueness of (4,4’-Didodecyl-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) lies in its combination of the bithiophene core with trimethylstannane groups, which allows for versatile functionalization and enhanced electronic properties.
特性
IUPAC Name |
[3-dodecyl-5-(4-dodecyl-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-31(33-27-29)32-26-30(28-34-32)24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h25-26H,3-24H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQJBIYNELJGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=CC(=C(S2)[Sn](C)(C)C)CCCCCCCCCCCC)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (4,4'-Didodecyl-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) in the synthesis of double-acceptor conjugated polymers?
A1: (4,4'-Didodecyl-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) likely serves as a monomer in the synthesis of double-acceptor conjugated polymers. While the abstract doesn't explicitly detail the polymerization reaction, the presence of other monomers like DPP (3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) and TTQ (4,9-bis(bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline) suggests a cross-coupling reaction, potentially using a palladium catalyst (Tris(dibenzylideneacetone)dipalladium(0) is mentioned). [] The didodecyl side chains on the bithiophene unit likely contribute to the solubility of the final polymer. []
Q2: What are the potential applications of the synthesized double-acceptor conjugated polymers mentioned in the research?
A2: The abstract highlights two main applications for the double-acceptor conjugated polymers:
- NIR-II fluorescence imaging: This suggests the polymers exhibit fluorescence in the near-infrared II window (1000-1700 nm), which is advantageous for deep tissue imaging due to reduced scattering and autofluorescence. []
- NIR-II photothermal therapy: This application indicates that upon light irradiation in the NIR-II region, the polymers can effectively convert light energy into heat, potentially enabling targeted cancer therapy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Thiazolecarboxylic acid, 4,5-dihydro-2-[6-(phosphonooxy)-2-benzothiazolyl]-, trisodium salt, (S)-(9CI)](/img/structure/B8262660.png)



![N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide](/img/structure/B8262680.png)
![(3beta,25R)-14-Hydroxyspirost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-[beta-D-xylopyranosyl-(1-4)]-beta-D-glucopyranoside](/img/structure/B8262687.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8262713.png)



